molecular formula C6H5F B045895 Fluorobenzene CAS No. 462-06-6

Fluorobenzene

Cat. No. B045895
CAS RN: 462-06-6
M. Wt: 96.1 g/mol
InChI Key: PYLWMHQQBFSUBP-UHFFFAOYSA-N
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Description

Fluorobenzene is the simplest of the fluorobenzenes, with the formula C6H5F . It is a colorless liquid and is used as a reagent for plastic or resin polymers . It acts as a solvent for highly reactive species . On fluorination of fluorobenzene, it gives 1,2-difluorobenzene . It is also used as a material in making medicine .


Synthesis Analysis

Fluorobenzene was first reported in 1886 by O. Wallach at the University of Bonn, who prepared the compound in two steps . The technical synthesis is by the reaction of cyclopentadiene with difluorocarbene . The initially formed cyclopropane undergoes a ring expansion and subsequent elimination of hydrogen fluoride . A study reported the surprising stability of fluorobenzene-based self-pairs with increasing fluorine-substitution .


Molecular Structure Analysis

The crystal structure of fluorobenzene is compared with isomorphous crystal structures of molecules of roughly similar shape . The lowest-energy fluorobenzene dimers are identified by theoretical calculations . Molecular pair analysis of the crystal structure of fluorobenzene and of an isomorphous virtual low-energy polymorph of benzene suggests that the important intermolecular interactions in the two structures are closely similar .


Chemical Reactions Analysis

Fluorobenzene behaves rather differently from other halobenzene derivatives owing to the pi-donor properties of fluoride . For example, the para position is more activated than benzene toward electrophiles . For this reason, it can be converted to 1-bromo-4-fluorobenzene with relatively high efficiency . Fluorobenzene degraded rapidly to form cyclohexane and fluoride (F-) as the stable end products, with benzene and cyclohexene observed as intermediates .


Physical And Chemical Properties Analysis

Fluorobenzene is a colorless liquid . It has a similar odor to benzene . The boiling point is 85.2 °C and the melting point is -41.2 °C . The relative density is 1.0225 . The refractive index is 4684 . It is soluble in ether, alcohol, and insoluble in water . It is considerably more polar than benzene, with a dielectric constant of 5.42 compared to 2.28 for benzene at 298 K .

Scientific Research Applications

  • Cancer Research : 1-fluoro-2,4-dinitrobenzene (a derivative of Fluorobenzene) has been observed to promote tumors in mice, suggesting its relationship with tumor promotion and immune system disturbance in sensitive animals (Bock, Fjelde, Fox, & Klein, 1969).

  • Battery Technology : Fluorobenzene is used as a cosolvent to stabilize lithium metal anodes and prolong the cycling life in lithium metal batteries, marking its importance in the development of advanced battery technologies (Zhipeng et al., 2020).

  • Chemical Synthesis & Catalysis : Fluorobenzenes are versatile solvents in organometallic chemistry and transition-metal-based catalysis due to their weak binding to metal centers, showcasing their role in complex chemical reactions (Pike, Crimmin, & Chaplin, 2017).

  • Toxic Gas Sensing : Fluorobenzene-based single-electron transistors can potentially act as sensors for toxic gases due to their wide operational temperature range and high detection ability, indicating its potential in environmental and safety applications (Gaurav, SanthiBhushan, Mehla, & Srivastava, 2021).

  • Medical Imaging : [18F]Fluorobenzene is used in synthesizing a PET ligand for imaging peripheral-type benzodiazepine receptors, demonstrating its application in advanced medical imaging techniques (Zhang, Kumata, & Suzuki, 2007).

Safety And Hazards

Fluorobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and has acute dermal toxicity and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Fluorobenzene has been demonstrated as a bifunctional cosolvent to obtain a novel FB diluted highly concentrated electrolyte (FB-DHCE) . This not only opens a novel pathway to stabilize Li metal anodes but also could greatly advance the development of Li metal batteries . The global fluorobenzene market size was USD 596.5 million in 2022 and is projected to touch USD 1325.08 million by 2031, exhibiting a CAGR of 9.3% during the forecast period .

properties

IUPAC Name

fluorobenzene
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InChI

InChI=1S/C6H5F/c7-6-4-2-1-3-5-6/h1-5H
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InChI Key

PYLWMHQQBFSUBP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)F
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Molecular Formula

C6H5F
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DSSTOX Substance ID

DTXSID4025329
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Molecular Weight

96.10 g/mol
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Physical Description

Fluorobenzene appears as a clear, colorless liquid with a characteristic aromatic odor. About the same density as water. Flash point 5 °F. Vapors heavier than air. May irritate the skin, eyes, and mucous membranes. Used as an insecticide, larvacide and as a reagent for plastic or resin polymers., Liquid with an odor of benzene; [Merck Index] Colorless liquid with an aromatic odor; [Alfa Aesar MSDS]
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Boiling Point

185.2 °F at 760 mmHg (NTP, 1992)
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Flash Point

5 °F (NTP, 1992)
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Solubility

1 to 10 mg/mL at 68 °F (NTP, 1992)
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Density

1.0225 at 68 °F (USCG, 1999) - Denser than water; will sink
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Vapor Density

3.31 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

60 mmHg at 67.3 °F ; 100 mmHg at 86.7 °F (NTP, 1992), 77.2 [mmHg]
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Product Name

Fluorobenzene

CAS RN

462-06-6
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Melting Point

-42.2 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

According to Sams et al, "Molecular Sieve Fluorination of Fluorobenzene Using Elemental Fluorine," J. Org. Chem. 43(11), 2273 (1978), attempts were made to prepare 1,3-difluorobenzene using a molecular sieve fluorination technique. Fluorination of monofluorobenzene resulted in the isolation of various isomers of difluorobenzene in 19% yield; the highest reported yield for the meta isomer was 1.2%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluorobenzene
Reactant of Route 2
Fluorobenzene
Reactant of Route 3
Fluorobenzene
Reactant of Route 4
Fluorobenzene
Reactant of Route 5
Fluorobenzene
Reactant of Route 6
Fluorobenzene

Citations

For This Compound
37,600
Citations
H Zhang, Z Zeng, R He, Y Wu, W Hu, S Lei, M Liu… - Energy Storage …, 2022 - Elsevier
… Recently, our group reported fluorobenzene (FB) with low degree of fluorination as the diluent to produce an ether-based DHCE with greatly improved cycling stability of lithium metal …
Number of citations: 28 www.sciencedirect.com
M He, JF Soulé, H Doucet - ChemCatChem, 2014 - Wiley Online Library
In recent years, palladium‐catalyzed direct arylation of (hetero)aromatics with aryl halides through a CH bond activation has become a popular method for generating carbon–carbon …
JA Cramer, FS Rowland - Journal of the American Chemical …, 1974 - ACS Publications
Thermal fluorine-18 atoms have been reacted in the gas phase with benzene, fluorobenzene, m-difluoro-benzene, and trifluoromethylbenzene. The 18F atoms were formed at high …
Number of citations: 21 pubs.acs.org
D Thonon, C Kech, J Paris, C Lemaire… - Bioconjugate …, 2009 - ACS Publications
The alkyne-azide Cu(I)-catalyzed Huisgen cycloaddition, a click type reaction was used to label a peptide with fluorine-18. A novel solid phase synthesis approach for the preparation of …
Number of citations: 100 pubs.acs.org
Z Jiang, Z Zeng, X Liang, L Yang, W Hu… - Advanced Functional …, 2021 - Wiley Online Library
… that fluorobenzene should be the first choice and ether electrolytes are supposed to show better compatibility with lithium metal anodes. In this paper, we show that fluorobenzene (FB) …
Number of citations: 111 onlinelibrary.wiley.com
B Reimann, K Buchhold, S Vaupel… - The Journal of …, 2001 - ACS Publications
… we demonstrated that fluorobenzene forms a sandwich-type … blue-shifts in fluorobenzene·fluoroform and fluorobenzene·… the electron density transfer from fluorobenzene is …
Number of citations: 157 pubs.acs.org
P Tarakeshwar, KS Kim, B Brutschy - The Journal of chemical physics, 1999 - pubs.aip.org
… ab initio calculations on different conformations of the fluorobenzene⋯ ( H 2 O ) and p- … The strength of this σ-bonding interaction of water to fluorobenzene in C 6 H 5 F⋯H 2 O is …
Number of citations: 108 pubs.aip.org
JD Dunitz, WB Schweizer - Chemistry–A European Journal, 2006 - Wiley Online Library
… fluorobenzene dimer structures, together with observations about the close relationship between the crystal structures of fluorobenzene … in crystalline fluorobenzene has about the same …
K Buchhold, B Reimann, S Djafari, HD Barth… - The Journal of …, 2000 - pubs.aip.org
Laser spectroscopy, ie, resonant two-photon ionization (R2PI), IR/R2PI ion depletion and hole burning spectroscopy have been applied in an experimental study of heterogenous …
Number of citations: 71 pubs.aip.org
J Lu, X Xu, W Fan, Y Xin, W Wang, C Fan… - ACS Applied Energy …, 2022 - ACS Publications
… In this work, phenyl 4-fluorobenzene sulfonate (PFBS) is investigated as a multifunctional film-forming additive to suppress the structural degradation of NCM811 and alleviate the …
Number of citations: 11 pubs.acs.org

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